molecular formula C8H20Cl2N2 B1492922 1-(Propan-2-yl)piperidin-3-amine dihydrochloride CAS No. 1797297-81-4

1-(Propan-2-yl)piperidin-3-amine dihydrochloride

Cat. No. B1492922
CAS RN: 1797297-81-4
M. Wt: 215.16 g/mol
InChI Key: ILNUQEMYPYGIFR-UHFFFAOYSA-N
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Description

“1-(Propan-2-yl)piperidin-3-amine dihydrochloride” is a chemical compound with the CAS number 1797297-81-4 . It has a molecular weight of 215.16 and a molecular formula of C8H20Cl2N2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2.2ClH/c1-7(2)10-5-3-4-8(9)6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . Unfortunately, the sources do not provide more detailed physical and chemical properties such as melting point, boiling point, or solubility.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Agents : Piperidine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives exhibited significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, underscoring the potential of piperidine compounds in agricultural and pharmaceutical applications (Vinaya et al., 2009).

Catalytic Reactions and Chemical Synthesis

  • Catalyzed Reactions : Piperidine and its derivatives have been involved in catalyzed reactions leading to the formation of novel structures. For instance, tungsten(0)-catalyzed reactions of propargylic alcohols with secondary cyclic amines, including piperidine, resulted in the formation of previously unknown diamines containing the tetrahydrofuran ring, highlighting the compound's role in innovative synthetic pathways (Kocięcka et al., 2018).

Pharmaceutical Applications

  • Glycosidase Inhibitors : The synthesis of polyhydroxylated indolizidines from compounds structurally related to piperidines has been reported for their potential glycosidase inhibitory activity, which is significant in the development of treatments for diseases like diabetes and cancer (Baumann et al., 2008).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Research on tertiary amines, including those with structures related to piperidine, has demonstrated their effectiveness in inhibiting carbon steel corrosion, indicating their importance in industrial applications for protecting metals against degradation (Gao et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-propan-2-ylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-3-4-8(9)6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNUQEMYPYGIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propan-2-yl)piperidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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